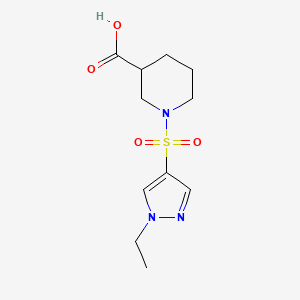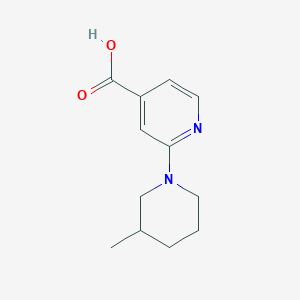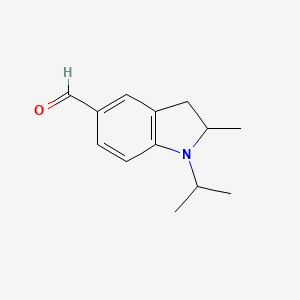![molecular formula C17H12O6 B1310055 [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid CAS No. 97980-71-7](/img/structure/B1310055.png)
[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid
Vue d'ensemble
Description
Synthesis Analysis
This compound was synthesized according to the procedure outlined by Satyanarayana et al. (2008), which involved the reaction of 7-hydroxy-4-methylcoumarin (0.057 mol, 10.0 g) and ethylchloroacetate, followed by the addition of hydrazine hydrate (0.014 mol) .Molecular Structure Analysis
The molecular formula of HOPCAA is C17H12O6 . It has an average mass of 312.274 Da and a monoisotopic mass of 312.063385 Da .Chemical Reactions Analysis
The interaction network analysis was evaluated by the protein-ligand interaction profile (PLIP) tool .Physical And Chemical Properties Analysis
HOPCAA has a density of 1.5±0.1 g/cm3, a boiling point of 590.3±50.0 °C at 760 mmHg, and a flash point of 223.2±23.6 °C . It has 6 H bond acceptors, 2 H bond donors, and 4 freely rotating bonds .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity :
- A study focused on the synthesis of derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide and their antimicrobial properties (Čačić et al., 2006).
- Another research explored the design and synthesis of Thiazolidin-4-ones based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) Acetic Acid, aiming to investigate their antibacterial activity (Čačić et al., 2009).
Antineoplastic Activity :
- Synthesis, reactions, and antineoplastic activity of 3-(2-oxo-2H-chromen-3-yl)-2-oxo-2H,5H-pyrano[3,2-c]chromene derivatives were examined, showing potential as new antitumor agents (Gašparová et al., 2013).
- Another study synthesized 3-phenyl-2H,5H-pyrano[3,2-c]chromen-2-one derivatives and evaluated their antineoplastic activities, discovering a new leading skeleton for further development in cancer treatment (Gašparová et al., 2010).
Antioxidant Activity :
- The antioxidant activity of new coumarin derivatives was assessed, comparing them with known antioxidants like ascorbic acid (Kadhum et al., 2011).
- A series of Schiff’s bases and thiazolidine-4-ones were synthesized and evaluated for their antioxidant activity, showing promising results compared to ascorbic acid (Čačić et al., 2010).
Synthetic Methodologies :
- A new approach for the synthesis of previously unknown 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid was described, highlighting a novel synthetic pathway (Lichitsky et al., 2021).
- Another study explored the rapid synthesis of 4-oxo-4H-chromene-3-carboxylic Acid, an important intermediate in many biologically active compounds (Zhu et al., 2014).
Chemoenzymatic Synthesis :
- Research on the chemoenzymatic synthesis of enantiomers of 3-hydroxy-2,3-dihydro-4H-chromen-4-one was conducted, providing insights into asymmetric synthesis techniques (Demir et al., 2003).
Mécanisme D'action
Target of Action
Similar compounds have been known to exhibit anti-oxidative, anti-inflammatory, and anti-tumor activities .
Mode of Action
It’s suggested that similar compounds may exert their effects through the modulation of various biochemical pathways .
Result of Action
Similar compounds have been reported to exhibit anti-tumor activity .
Safety and Hazards
Propriétés
IUPAC Name |
2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O6/c18-12-6-11(22-9-16(20)21)7-15-17(12)13(19)8-14(23-15)10-4-2-1-3-5-10/h1-8,18H,9H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WURHNPAXJPIXHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70419963 | |
| Record name | 2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxyacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70419963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
97980-71-7 | |
| Record name | 2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxyacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70419963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



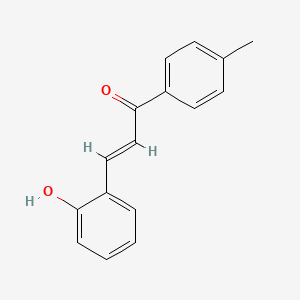

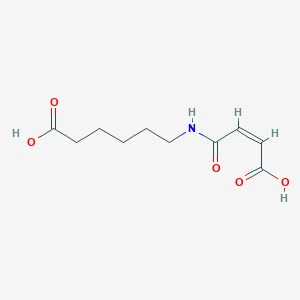
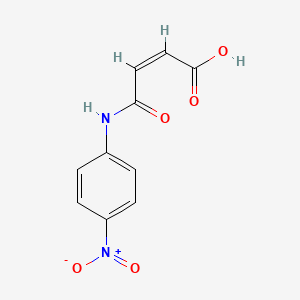
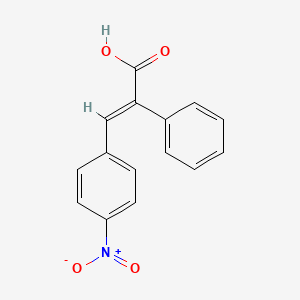
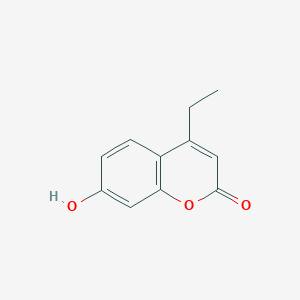
![(2E)-3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B1309980.png)
